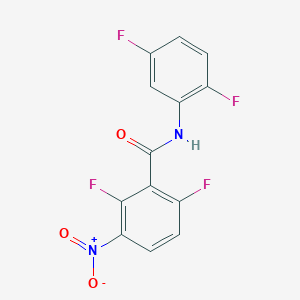

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-Difluorophenyl)cyanoformamide is a compound that has been provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C8H4F2N2O .

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds with structures similar to “N-(2,5-dichlorophenyl)-N’-(2,4-difluorophenyl)thiourea,” often involves the reaction of isothiocyanates with amines.Molecular Structure Analysis

The molecular structure of thiourea derivatives can be analyzed using spectroscopic techniques and single-crystal X-ray diffraction.Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, offering routes to diverse chemical structures .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, the study of physical properties such as spectroscopic features and single crystal XRD structure offers insights into the stability and interactions within thiourea compounds.Aplicaciones Científicas De Investigación

Conformational Analysis in Solids

- Study of cis Amide Bond Formation: N-(pyrimidin-2-yl)pentafluorobenzamide, a compound structurally related to N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide, adopts a cis amide bond in solid state, with solvent-dependent conformational equilibrium, offering insights into the conformational behavior of similar compounds (Forbes et al., 2001).

Polymorphism and Mechanical Properties

- Polymorphs in Fluorinated Amides: The study of polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide revealed the importance of C-H⋅⋅⋅F intermolecular interactions in solid state, with implications for similar fluorinated amides (Mondal et al., 2017).

Metal Complex Formation and Antibacterial Activity

- Nickel and Copper Metal Complexes: Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide showed greater antibacterial efficacy compared to the ligand alone, indicating potential for similar nitrobenzamide derivatives (Saeed et al., 2010).

Crystal Structure and Intermolecular Interactions

- 2,5-Difluorobenzene Aggregation: A study of N-(difluorophenyl)benzamides, including 2,5-difluorobenzene variants, demonstrated unique aggregation patterns via N–H⋯OC interactions, relevant for the understanding of similar compounds (Mocilac et al., 2016).

Antibacterial Agent Complexes

- Nitrofurantoin Complex Formation: The formation of molecular complexes with nitrofurantoin, an antibacterial agent, highlights potential applications in pharmaceutical development for similar nitrobenzamide compounds (Vangala et al., 2013).

Environmental Remediation

- Sulfate Radical-Mediated Degradation: The degradation of nitrobenzene, a related compound, by sulfate radical-based processes suggests potential environmental applications for the remediation of nitrobenzamide pollutants (Ji et al., 2017).

Polymer and Material Science

- Photolabile Group Utilization: The use of o-nitrobenzyl groups in polymers, relevant to the nitrobenzamide class, offers insights into altering polymer properties via irradiation (Zhao et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOHHYLBZWZXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2743442.png)

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2743443.png)

![N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2743446.png)

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2743448.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2743449.png)

![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2743452.png)

![3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2743455.png)

![2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2743456.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2743457.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2743459.png)

![N-methyl-N-(1-methylpiperidin-4-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2743460.png)